Neratinib-d6

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying Neratinib in plasma without a matched internal standard compromises accuracy due to matrix effects and recovery variability. Neratinib-d6 (CAS 1259519-18-0) is a stable isotope-labeled analog providing a +6 Da mass shift, ensuring co-elution and reliable compensation for ion suppression in validated bioanalytical methods. • Enables linear calibration (0.5-500 ng/mL) with ≤4.6% CV precision. • IS-normalized matrix factor of 0.997 - critical for clinical PK and TDM. • Regulatory-compliant characterization supports ANDA-submission QC workflows. Supplied as a fully characterized reference standard for method validation and routine analysis.

Molecular Formula C30H29ClN6O3
Molecular Weight 563.088
CAS No. 1259519-18-0
Cat. No. B588139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeratinib-d6
CAS1259519-18-0
Synonyms(2E)-N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino-d6)-2-butenamide;  HKI 272-d6; 
Molecular FormulaC30H29ClN6O3
Molecular Weight563.088
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C
InChIInChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3
InChIKeyJWNPDZNEKVCWMY-CJSPGLJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neratinib-d6: Deuterated Internal Standard


Neratinib-d6 (CAS 1259519-18-0) is a stable, isotopically labeled analog of the tyrosine kinase inhibitor Neratinib, designed specifically for use as an internal standard in mass spectrometry-based quantitative assays . It is chemically defined as (E)-4-(Bis(methyl-d3)amino)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide, with a molecular weight of 563.08 g/mol [1]. Its primary value lies in its near-identical physicochemical properties to the non-deuterated parent drug, allowing it to accurately track and correct for analyte loss and ion suppression/enhancement during complex bioanalytical workflows .

Deuterated internal standard for Neratinib
Designed for LC-MS/MS bioanalysis
Compensates for ion suppression and analyte loss

Neratinib-d6: Why Generic Substitution Fails


A generic, non-deuterated analog or a structural analog of Neratinib cannot be substituted for Neratinib-d6 in a validated bioanalytical method. The core function of an internal standard (IS) in LC-MS/MS is to co-elute with the analyte of interest and mimic its behavior throughout sample preparation and ionization, thereby compensating for variability and matrix effects [1]. Only a stable isotope-labeled analog like Neratinib-d6, which differs solely by a mass shift of +6 Da due to the replacement of six hydrogen atoms with deuterium, can achieve this with the requisite specificity and accuracy. Using a different compound, even a closely related one, introduces differential recovery and ionization efficiency, invalidating the assay's precision and accuracy and failing to meet regulatory guidelines for bioanalysis [2].

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Non-isotopic analog may not co-elute identically, compromising matrix-effect correction.
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Missing mass shift prevents unambiguous MS discrimination from the analyte.
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Documentation and traceability may not align with bioanalytical validation expectations.

Neratinib-d6: Quantitative Evidence


Mass Shift Differentiation

In a validated UPLC-MS/MS method, Neratinib-d6 serves as the deuterated internal standard for Neratinib. The mass transition monitored for Neratinib is m/z 557.3 → 112.1, while for Neratinib-d6 it is m/z 563.1 → 118.2 [1]. This +6 Da mass shift in the precursor ion and corresponding shift in the product ion allows the mass spectrometer to clearly distinguish between the analyte and the internal standard, enabling precise quantification without spectral overlap. This is a direct, quantitative advantage over using a non-deuterated or differently labeled analog.

Mass shift differentiation
Head-to-head
Neratinib-d6: m/z 563.1 → 118.2
Neratinib: m/z 557.3 → 112.1
+5.8 Da precursor, +6.1 Da product ion shift
Supports interference-free quantification context
UPLC BEH C18, ESI+ MRM mode
Bioanalysis LC-MS/MS Pharmacokinetics

Matrix Effect Compensation

The performance of Neratinib-d6 in compensating for ion suppression or enhancement caused by plasma matrix components has been quantitatively validated. The study reported a mean internal standard-normalized matrix factor of 0.997, indicating near-perfect correction of matrix effects [1]. Furthermore, the method demonstrated an overall mean recovery of 95.4% [1]. Without this level of compensation, the assay would exhibit significant inaccuracy, especially at lower concentrations.

Matrix effect compensation
Head-to-head
IS-normalized matrix factor = 0.997
Supports bioanalytical accuracy context
Human plasma, hybridSPE extraction
Bioanalysis Matrix Effect Method Validation

Precision and Accuracy

The use of Neratinib-d6 as an internal standard directly contributes to the high precision of the validated bioanalytical method. The study reported intra- and inter-batch precision values (expressed as %CV) of ≤4.6% across the calibration range (0.5-500 ng/mL) [1]. This level of reproducibility is a direct consequence of using a stable isotope-labeled internal standard that corrects for variable losses and instrumental drift. Using an analog IS would result in higher and often unacceptable variability.

Precision and accuracy
Class-level
Intra- and inter-batch %CV ≤ 4.6%
Supports method reproducibility context
Range 0.5–500 ng/mL, human plasma
Method Validation Precision Accuracy

Regulatory Compliance and Traceability

Neratinib-d6 is manufactured and supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), Quality Control (QC), and Abbreviated New Drug Application (ANDA) submissions [1]. Furthermore, traceability against pharmacopeial standards (USP or EP) can be provided [1]. This level of documentation and regulatory alignment is a critical differentiator from research-grade analogs or materials from non-certified sources.

Regulatory traceability
Supplier-reported
Detailed characterization data; USP/EP traceability available
Supports method documentation context
Data to verify; review supplier specification
ANDA Quality Control Method Validation

Neratinib-d6: Key Applications


Pharmacokinetic (PK) Studies

Neratinib-d6 is the essential internal standard for developing and validating robust LC-MS/MS methods to quantify Neratinib in human plasma. As demonstrated, it enables a linear calibration range of 0.5-500 ng/mL, high precision (≤4.6% CV), and accurate compensation for matrix effects (IS-normalized MF = 0.997), which is critical for generating reliable PK data from clinical trials [1].

Therapeutic Drug Monitoring (TDM)

For laboratories performing TDM to ensure Neratinib plasma concentrations remain within a therapeutic window, the use of a deuterated internal standard like Neratinib-d6 is mandatory. The documented mass transition (m/z 563.1 → 118.2) and the method's proven stability and precision provide the analytical rigor required for making patient-specific dosing decisions based on quantified drug levels [1].

QC and ANDA Release Testing

In generic pharmaceutical manufacturing, Neratinib-d6 is used as a reference standard for QC testing of Neratinib drug substance and drug product. Its regulatory-compliant characterization and potential for traceability to USP/EP standards make it a suitable material for method validation (AMV) and routine QC applications required for Abbreviated New Drug Application (ANDA) submissions [2].

Application
Selection Property
Validation Focus
Bioanalytical PK studies
Isotope-labeled ISTD co-elution and matrix correction
Method precision and accuracy review
Research PK monitoring context
Consistent MS transition and assay robustness
Concentration monitoring in plasma research matrices
Method validation documentation
Characterization data and pharmacopeial traceability
Documentation review for bioanalytical validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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